4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Medicinal chemistry Carbonic anhydrase inhibition Structure-activity relationship

This conformationally constrained ureidobenzenesulfonamide is essential for mapping hCA isoform hydrophobic pockets. Its distinct p-tolyl-pyrrolidinone tail provides differential steric occupancy versus unsubstituted phenyl, 4-chlorophenyl, and 3-fluorophenyl analogs, making it the critical intermediate-lipophilicity SAR anchor. Choose this compound to ensure valid binding profile comparisons and avoid invalidating SAR conclusions in your carbonic anhydrase research.

Molecular Formula C20H24N4O4S
Molecular Weight 416.5
CAS No. 894017-74-4
Cat. No. B2462182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
CAS894017-74-4
Molecular FormulaC20H24N4O4S
Molecular Weight416.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H24N4O4S/c1-14-2-6-17(7-3-14)24-13-16(12-19(24)25)23-20(26)22-11-10-15-4-8-18(9-5-15)29(21,27)28/h2-9,16H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26)
InChIKeyKGPHXGJFQWJUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894017-74-4): A Pyrrolidinone-Bearing Ureidobenzenesulfonamide for Carbonic Anhydrase-Targeted Research


4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894017-74-4) is a synthetic small molecule belonging to the pyrrolidinone-bearing ureidobenzenesulfonamide class. It integrates a benzenesulfonamide zinc-binding group, a urea linker, an ethylene spacer, and a 5-oxo-1-(p-tolyl)pyrrolidin-3-yl moiety. Compounds in this structural family have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated isoforms hCA IX and hCA XII [1], [2]. The p-tolyl substituent on the pyrrolidinone nitrogen distinguishes it from the unsubstituted phenyl analog and other halogenated aryl variants, introducing distinct steric and lipophilic character that may influence isoform binding selectivity.

Why In-Class Ureidobenzenesulfonamides Cannot Be Considered Interchangeable with 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide


Within the ureidobenzenesulfonamide class, minor modifications to the N-aryl substituent on the pyrrolidinone ring produce profound shifts in carbonic anhydrase isoform selectivity and binding kinetics. SLC-0111, a simpler 4-fluorophenylureido analog lacking the pyrrolidinone ring entirely, exhibits a Ki of 45.1 nM for hCA IX and 4.5 nM for hCA XII but 5080–9640 nM for off-target hCA I and hCA II . In contrast, pyrrolidinone-bearing benzenesulfonamides from the Rutkauskas series demonstrated a fundamentally different selectivity fingerprint: the most potent compounds achieved Kd values of ~50 nM for hCA IX while exhibiting significantly weaker binding to cytosolic off-target hCA I [1]. Even among analogs differing only in the para-substituent of the N-phenyl ring (e.g., –H vs. –CH₃ vs. –Cl vs. –F), the spatial and electronic modulation alters the accommodation of the tail moiety within the hydrophobic pocket of the CA active site, a region known to govern inhibitor potency in 4-substituted-ureido-benzenesulfonamides [2]. Consequently, substituting 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide with a close analog that lacks the p-tolyl-pyrrolidinone motif risks losing the intended binding profile and invalidating SAR conclusions.

Quantitative Differentiation Evidence for 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894017-74-4) Relative to Analogs


N-(p-Tolyl) vs. N-Phenyl Pyrrolidinone Substitution: Predicted LogP and Steric Differentiation from the Closest Structural Analog

The closest structural analog to the target compound is 4-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894005-65-3). The sole difference is the presence of a para-methyl group on the N-phenyl ring in the target compound (p-tolyl vs. phenyl). Using cheminformatic prediction, the introduction of this methyl group increases calculated logP by approximately +0.5 units (estimated from the Hansch π constant for –CH₃ ≈ +0.56), enhancing lipophilicity and potentially altering membrane permeability and hydrophobic pocket occupancy within the CA active site [1]. In the closely related class of pyrrolidinone-bearing methylated benzenesulfonamides studied by Vaškevičienė et al., methylation patterns on the aromatic ring were shown to modulate CA isoform binding affinity by up to ~40-fold, with Ki values spanning from 4.3 nM to 17,000 nM across different isoforms depending on the precise methylation position [2].

Medicinal chemistry Carbonic anhydrase inhibition Structure-activity relationship

Pyrrolidinone Ring as a Conformational Constraint: Differentiation from Linear Ureido Analogs Including SLC-0111

The target compound incorporates a pyrrolidinone ring that conformationally constrains the urea-bearing side chain, a feature absent in the Phase I/II clinical candidate SLC-0111 (U-104), which possesses a simple 4-fluorophenylureido tail [1]. SLC-0111 exhibits Ki values of 45.1 nM (hCA IX), 4.5 nM (hCA XII), 5080 nM (hCA I), and 9640 nM (hCA II) . In the pyrrolidinone-bearing benzenesulfonamide series characterized by Rutkauskas et al., the most effective hCA IX binders achieved Kd values of approximately 50 nM, with notably weaker affinity for off-target cytosolic isoform hCA I—indicating a distinct selectivity pattern imparted by the pyrrolidinone constraint [2]. Moreover, the pyrrolidinone series offers a rigid scaffold for systematic SAR exploration: substituent variation on the pyrrolidinone nitrogen (phenyl, p-tolyl, 4-chlorophenyl, 3-fluorophenyl) provides a modular handle for tuning isoform selectivity without altering the core zinc-binding pharmacophore [2].

Carbonic anhydrase Conformational restriction Drug design

Distinction from Halogenated N-Aryl Pyrrolidinone Analogs: Para-Methyl vs. Para-Chloro and Meta-Fluoro Substitution

Three commercially available close analogs differ exclusively in the N-aryl substituent on the pyrrolidinone ring: the target compound bears a p-methyl group (p-tolyl; CAS 894017-74-4), while comparator compounds possess an unsubstituted phenyl (CAS 894005-65-3), a 4-chlorophenyl (CAS 894026-91-6), and a 3-fluorophenyl (CAS 894027-64-6). In the Vaškevičienė 2019 study on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides, changing the halogen substitution pattern on the aromatic ring altered hCA isoform Ki values by up to two orders of magnitude: Ki values ranged from 4.3 nM to 17,000 nM across different CA isoforms depending on the precise halogen and methylation arrangement [1]. A related study on chlorinated pyrrolidinone-bearing benzenesulfonamides reported that hydrazone derivatives bearing a 2-chloro substituent on the benzenesulfonamide ring achieved Kd values of 5.0–37 nM against hCA IX, while different chlorine positioning yielded significantly weaker binding [2].

Carbonic anhydrase Halogen bonding SAR

Pyrrolidinone-Bearing Benzenesulfonamides Achieve Low Nanomolar hCA IX Affinity: Class-Level Potency Benchmarking

The pyrrolidinone-bearing benzenesulfonamide class has been validated as a source of low nanomolar hCA IX inhibitors. In the Rutkauskas 2016 study, the most effective compounds in the series reached Kd values of approximately 50 nM against hCA IX with significantly weaker binding to the highly abundant off-target cytosolic isoform hCA I [1]. In the subsequent chlorinated series (Rutkauskas 2020), hydrazone derivatives bearing pyrrolidinone achieved hCA IX Kd values as low as 5.0 nM, representing a 10-fold improvement over the parent series [2]. Within the broader ureidobenzenesulfonamide class, the highly optimized compound 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide (from Denner et al., 2023) achieved a Ki of 1.0 nM for hCA XII, demonstrating the theoretical potency ceiling attainable through systematic substitution on the ureido N-aryl group [3]. The p-tolyl-pyrrolidinone scaffold of the target compound occupies an intermediate structural space within this SAR continuum, offering a balance between conformational preorganization (pyrrolidinone) and tunable N-aryl substitution (p-tolyl).

Carbonic anhydrase IX Tumor-associated carbonic anhydrase Binding affinity

Molecular Topology Differentiation: Ethylene Spacer Length vs. Direct Ureido Attachment in Sulfonamide CA Inhibitors

The target compound incorporates an ethylene (-CH₂-CH₂-) spacer between the benzenesulfonamide and the ureido group, creating a longer, more flexible linker than the direct ureido attachment found in compounds such as SLC-0111 and 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide [1], . In the crystal structure of the closely related 4-(2-(3-(4-iodophenyl)ureido)ethyl)benzenesulfonamide bound to hCA II (PDB 7BG5, resolution 1.43 Å), the ethylene spacer allows the 4-iodophenyl tail to occupy a hydrophobic pocket distal to the active-site zinc, while the ureido carbonyl oxygen participates in a water-mediated hydrogen bond network [2]. The corresponding structure of SLC-0111 analogs bound to hCA II (PDB 8BJX, 8BOE) reveals that the thioureido linker without a spacer positions the aryl tail in a different sub-pocket orientation [3]. The ethylene spacer topology of the target compound is therefore predicted to direct the p-tolyl-pyrrolidinone tail into a distinct binding sub-pocket compared to directly linked ureido analogs, potentially altering isoform selectivity.

Linker optimization Carbonic anhydrase Molecular topology

Recommended Research and Procurement Application Scenarios for 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894017-74-4)


Carbonic Anhydrase Isoform Selectivity Profiling: Hydrophobic Pocket Mapping with a p-Tolyl-Pyrrolidinone Probe

Use this compound as a conformationally constrained probe molecule to map the hydrophobic pocket architecture of hCA isoforms I–XIV. The p-tolyl-pyrrolidinone tail provides differential steric occupancy compared to N-phenyl (CAS 894005-65-3), N-(4-chlorophenyl) (CAS 894026-91-6), and N-(3-fluorophenyl) (CAS 894027-64-6) analogs. The ethylene spacer topology, validated by the 1.43 Å crystal structure of PDB 7BG5 [1], directs the tail into a specific sub-pocket, enabling systematic comparison of isoform binding profiles via fluorescent thermal shift assay, stopped-flow CO₂ hydration kinetics, or ITC [2].

Structure-Activity Relationship (SAR) Studies in Pyrrolidinone-Bearing CA IX/XII Inhibitor Lead Optimization

Employ this compound as a key intermediate-lipophilicity SAR anchor point within a pyrrolidinone-bearing benzenesulfonamide series. The N-(p-tolyl) substituent introduces a moderate +I electronic effect and +0.56 logP increment relative to the unsubstituted phenyl analog [1], filling a critical gap between the potent but polar N-phenyl lead and the highly lipophilic N-(4-chlorophenyl) variant. Class-level SAR data confirm that methylation/halogenation of the aromatic ring can modulate hCA binding affinity by up to ~4,000-fold [2], making this compound essential for establishing the lipophilicity-activity relationship within the series.

Comparative Chemical Biology Studies Differentiating Conformationally Constrained from Flexible-Chain CA Inhibitors

Deploy this compound alongside SLC-0111 (CAS 178606-66-1) in head-to-head cellular assays to dissect the contribution of pyrrolidinone-imposed conformational constraint to CA-dependent phenotypes. SLC-0111, a flexible-chain ureidobenzenesulfonamide, exhibits Ki values of 45.1 nM (hCA IX) and 4.5 nM (hCA XII) with selectivity over hCA I (Ki = 5080 nM) [1]. The pyrrolidinone-bearing scaffold, by contrast, has demonstrated a distinct hCA I/IX selectivity pattern in biochemical assays [2]. Comparing cellular potency, target engagement, and off-target profiles between these two topologically distinct chemotypes can provide mechanistic insights into the role of conformational preorganization in cellular CA inhibition efficacy.

Molecular Docking and Computational Chemistry: Template for Building Pyrrolidinone-Containing CA Inhibitor Pharmacophore Models

Utilize the compound as a structural template for generating pharmacophore models and conducting molecular docking studies targeting hCA II, hCA IX, and hCA XII. The availability of high-resolution X-ray crystal structures for closely related analogs bound to hCA II (PDB 7BG5 at 1.43 Å; PDB 8BJX and 8BOE) [1], [2] provides a rigorous structural framework for validating docking poses and scoring functions. The p-tolyl group serves as a computationally well-defined probe for assessing hydrophobic packing interactions within the CA active-site cleft [3].

Quote Request

Request a Quote for 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.